
1-((tetrahydrofuran-2-yl)methyl)-1H-imidazole-4-carboxylic acid
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would include a tetrahydrofuran ring, an imidazole ring, and a carboxylic acid group . The tetrahydrofuran ring is a five-membered ring with four carbon atoms and one oxygen atom. The imidazole ring is a five-membered ring with three carbon atoms and two nitrogen atoms. The carboxylic acid group consists of a carbon atom double-bonded to an oxygen atom and single-bonded to a hydroxyl group.Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis Methods
The compound has been explored in the context of synthesis methods, particularly in the formation of carboxamides and thioesters. A study by Mukaiyama, Tozawa, and Yamane (2006) describes the use of silicon-imidazole linkage for the formation of corresponding 1-acyl-2-methylimidazole intermediates, which then react to produce carboxamides or thioesters (Mukaiyama, Tozawa, & Yamane, 2006).
Reactions with Nucleophiles
Research by Sergievskii et al. (2002) investigates reactions involving similar compounds with nucleophiles like o-aminophenol and ethylenediamine, leading to the formation of various imidazole and oxadiazole derivatives (Sergievskii et al., 2002).
Crystal Structure and Molecular Design
Crystallography Studies
The compound's crystal structure has been a subject of study, as in the work of Wu, Liu, and Ng (2005), who analyzed the hydrolysis of a related compound leading to a dihydrate form with distinctive hydrogen bonding patterns (Wu, Liu, & Ng, 2005).
Coordination Polymers and Frameworks
Zhao et al. (2020) discuss the synthesis of coordination polymers using imidazole-containing ligands, demonstrating how the structural characteristics of such ligands play a crucial role in constructing complex molecular architectures (Zhao et al., 2020).
Biological and Medicinal Applications
Biological Drug Synthesis
The compound is involved in biology-oriented drug synthesis, as illustrated by Salar et al. (2017), who synthesized derivatives with potential β-glucuronidase inhibitory activity, highlighting its relevance in pharmaceutical research (Salar et al., 2017).
Molecular Sensing and Host-Guest Chemistry
The work of Nath and Baruah (2012) shows the application of an imidazole-containing bisphenol as a host for anions, an area that finds applications in molecular sensing and supramolecular chemistry (Nath & Baruah, 2012).
Prodrug Development
Research by Majumdar et al. (2007) focuses on developing prodrugs of carboxylic acids using derivatives of the compound, which underlines its importance in enhancing drug efficacy and bioavailability (Majumdar et al., 2007).
Mecanismo De Acción
Target of Action
It’s known that compounds with similar structures, such as those containing a pyrrolidine ring, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
The imidazole ring is a key component of many biologically active compounds, and the tetrahydrofuran group can contribute to the stereochemistry of the molecule .
Biochemical Pathways
Compounds with similar structures have been known to influence various biochemical pathways, contributing to their therapeutic effects .
Pharmacokinetics
Compounds with similar structures have been known to exhibit diverse pharmacokinetic properties, influencing their bioavailability and therapeutic effects .
Result of Action
Compounds with similar structures have been known to exhibit a range of biological activities, influencing various cellular processes .
Propiedades
IUPAC Name |
1-(oxolan-2-ylmethyl)imidazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c12-9(13)8-5-11(6-10-8)4-7-2-1-3-14-7/h5-7H,1-4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJXNJZAUMPVCRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C=C(N=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 1-[cyano-(4-methoxyphenyl)methyl]piperidine-4-carboxylate hydrochloride](/img/structure/B1407125.png)
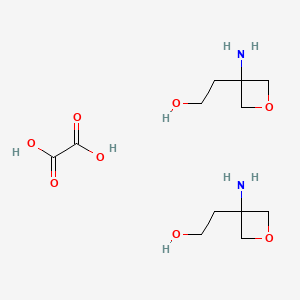
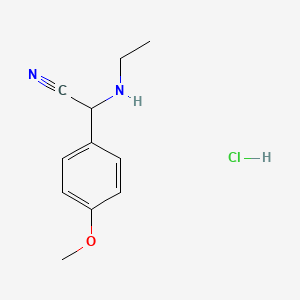
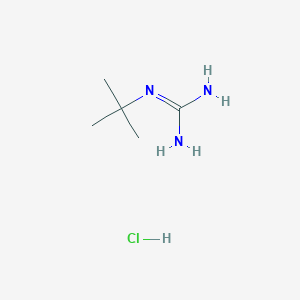
![Ethyl 1-[cyano-(3,4-dichlorophenyl)methyl]piperidine-4-carboxylate hydrochloride](/img/structure/B1407129.png)
![Methyl 2-bromo-2-[3-chloro-5-(trifluoromethyl)-2-pyridyl]acetate](/img/structure/B1407132.png)
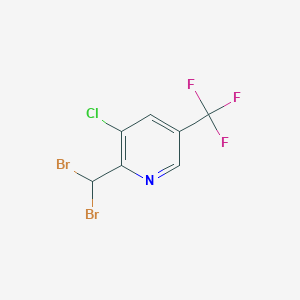
![(2E)-3-(dimethylamino)-1-[4-methyl-2-(pyridin-2-yl)-1,3-thiazol-5-yl]prop-2-en-1-one](/img/structure/B1407136.png)
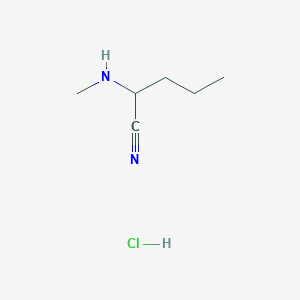

![4-Methyl-N1-[(1E)-(4-methylphenyl)methylene]-1H-imidazole-1,2-diamine](/img/structure/B1407140.png)

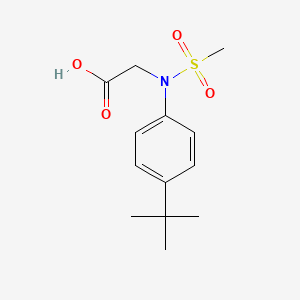
![4-[3-(4-Chlorobenzyl)-4-oxo-1,3-thiazolidin-2-yl]benzoic acid](/img/structure/B1407144.png)